molecular formula C16H11F2N3O2 B2588445 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine CAS No. 866154-33-8

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine

Cat. No.: B2588445
CAS No.: 866154-33-8
M. Wt: 315.28
InChI Key: KTEMTBPJENMZEZ-UHFFFAOYSA-N
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Description

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes two 4-fluorophenoxy groups attached to a pyrimidine ring at positions 4 and 6, with an amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at position 2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines, which can be further utilized in various applications .

Scientific Research Applications

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the fluorine atoms on the phenoxy groups.

    4,6-Dichloropyrimidin-2-amine: Contains chlorine atoms instead of fluorine on the pyrimidine ring.

    4,6-Bis(4-chlorophenoxy)pyrimidin-2-amine: Similar structure with chlorine atoms on the phenoxy groups.

Uniqueness: 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable candidate for various applications .

Biological Activity

4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antibacterial properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted at the 4 and 6 positions with 4-fluorophenoxy groups. The synthesis typically involves the reaction of 4-fluorophenol with a pyrimidine derivative using guanidine hydrochloride under reflux conditions. This method allows for the efficient formation of the desired compound while maintaining high yields.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa cells (cervical carcinoma)
  • AGS cells (gastric adenocarcinoma)

The half-maximal inhibitory concentration (IC50) values reported for these cell lines are approximately 53.02 µM for AGS cells, indicating a moderate level of cytotoxicity .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity . Studies have reported minimum inhibitory concentrations (MIC) as low as 16 µg/mL , with minimum bactericidal concentrations (MBC) around 32 µg/mL , suggesting its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cancer cells and bacteria, leading to:

  • Induction of apoptosis in cancer cells
  • Disruption of bacterial cell wall synthesis

These interactions may involve modulation of enzyme activities and interference with cellular signaling pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesUnique AspectsAnticancer Activity (IC50)Antibacterial Activity (MIC)
4-(2',4'-Difluorobiphenyl)-6-(4-fluorophenyl)pyrimidin-2-amineDifluorobiphenyl moietyEnhanced lipophilicityNot specifiedNot specified
4-(4-chlorophenyl)-6-(phenyl)pyrimidin-2-amineSubstituted phenyl instead of fluorophenylDifferent electronic properties due to chlorineNot specifiedNot specified
4-(3-nitrophenyl)-6-(phenyl)pyrimidin-2-amineNitro group introduces electron-withdrawing effectsPotentially different biological activity profileNot specifiedNot specified

This comparison highlights the unique profile of this compound in terms of its dual activity against cancer and bacterial infections.

Case Studies

  • In Vitro Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µg/mL , showcasing its potential as an effective anticancer agent .
  • In Vivo Study on Sarcoma 180 Model : Another study evaluated the in vivo antitumor activity using the Sarcoma 180 model in Swiss albino mice. The results indicated tumor inhibition rates significantly higher for treated groups compared to controls, reinforcing the compound's therapeutic potential .

Properties

IUPAC Name

4,6-bis(4-fluorophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMTBPJENMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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